Théaflavine digallate ; Théaflavine-3,3'-digallate

Vue d'ensemble

Description

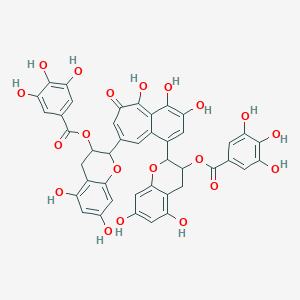

Theaflavin digallate, also known as Theaflavine-3,3’-digallate, is a natural polyphenolic compound predominantly found in black tea. It is one of the major derivatives of theaflavins, which are formed during the fermentation process of tea leaves. Theaflavin digallate is known for its potent antioxidant properties and has been studied for its potential health benefits, including antiviral, anti-inflammatory, and anticancer activities .

Applications De Recherche Scientifique

Theaflavin digallate has a wide range of scientific research applications across various fields:

Medicine: Due to its antiviral, anti-inflammatory, and anticancer properties, theaflavin digallate is being investigated for its potential therapeutic applications in treating diseases such as cancer, viral infections, and inflammatory disorders

Industry: Theaflavin digallate is used in the food and beverage industry as a natural antioxidant and preservative.

Mécanisme D'action

Target of Action

Theaflavin digallate; Theaflavine-3,3’-digallate (TFDG) is a natural flavonoid compound that has been found to interact with several targets. It has been reported to affect inflammatory signaling pathways such as NF-κB and JNK . TFDG has also been predicted to interact with BCL-2, a protein involved in the regulation of cell death . Furthermore, it has been suggested that TFDG can bind to Zika virus protease (ZIKVpro), inhibiting its activity .

Mode of Action

TFDG’s mode of action is multifaceted. It has been reported to suppress the activation of NFkappaB through inhibition of IkappaB kinase (IKK) activity . It is also suggested that TFDG can interact with BCL-2, weakening the interaction between BCL-2 and Beclin1 . Beclin1 plays a central role in autophagy, a process that TFDG has been found to regulate .

Biochemical Pathways

TFDG affects multiple biochemical pathways. It has been reported to influence inflammatory signaling pathways such as NF-κB and JNK . Additionally, it has been suggested that TFDG can regulate autophagy pathways by targeting mTOR . TFDG has also been found to inhibit the PKCδ/aSMase signaling pathway .

Pharmacokinetics

It is known that tfdg is a natural compound present in black tea . More research is needed to fully understand the ADME properties of TFDG and their impact on its bioavailability.

Result of Action

TFDG has been found to have various effects at the molecular and cellular level. It can reduce M1 macrophages (pro-inflammatory) and inflammatory cytokines such as IL-1, IL-6, and TNF-α both in vitro and in vivo . At the same time, TFDG promotes the polarization of M2 macrophages (anti-inflammatory) . Animal experiments have shown that TFDG can improve joint damage .

Action Environment

The action of TFDG can be influenced by environmental factors. For example, the anti-inflammatory and cancer chemopreventive actions of TFDG may be affected by the presence of other compounds or conditions in the body . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of TFDG.

Analyse Biochimique

Biochemical Properties

Theaflavin Digallate; Theaflavin-3,3’-Digallate has been found to interact with various enzymes and proteins. It directly binds to ZIKVpro (Zika Virus Protease) and inhibits its replication . It also inhibits the activity of gp41 and NS2B-3 protease and has antiviral activity against HSV and HIV-1 .

Cellular Effects

Theaflavin Digallate; Theaflavine-3,3’-Digallate has been shown to have significant effects on various types of cells and cellular processes. It reduces hydroxyl radical-induced damage to plasmid DNA . It also inhibits the post-entry events of the Zika virus replication cycle from gene transcription and translation levels .

Molecular Mechanism

At the molecular level, Theaflavin Digallate; Theaflavine-3,3’-Digallate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It directly binds to ZIKVpro and inhibits ZIKV replication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Theaflavin digallate can be synthesized through the enzymatic oxidation of catechin monomers present in fresh green tea leaves. This process involves the use of polyphenol oxidase enzymes, which catalyze the condensation of gallocatechin and catechin to form theaflavins, including theaflavin digallate . The optimal conditions for this enzymatic reaction include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .

Industrial Production Methods

Industrial production of theaflavin digallate typically involves the fermentation of tea leaves, where the natural enzymatic processes lead to the formation of theaflavins. The efficiency of production can be enhanced by optimizing the activity of polyphenol oxidase enzymes through protein engineering and transition state conformation optimization .

Analyse Des Réactions Chimiques

Types of Reactions

Theaflavin digallate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in redox reactions due to its polyphenolic structure, which allows it to donate and accept electrons .

Common Reagents and Conditions

Common reagents used in the reactions involving theaflavin digallate include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the polyphenolic structure .

Major Products Formed

The major products formed from the reactions of theaflavin digallate depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield catechol derivatives .

Comparaison Avec Des Composés Similaires

Theaflavin digallate is unique among theaflavins due to its digallate structure, which enhances its antioxidant and biological activities. Similar compounds include:

Theaflavin: The simplest form of theaflavin, lacking the gallate groups.

Theaflavin-3-gallate: Contains a single gallate group, offering intermediate antioxidant activity.

Theaflavin-3’-gallate: Similar to theaflavin-3-gallate but with the gallate group attached at a different position.

Theaflavin digallate stands out due to its superior biological activities, making it a promising candidate for various therapeutic and industrial applications .

Activité Biologique

The compound [(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate is a complex flavonoid derivative known for its multifaceted biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is characterized by a molecular formula of and a molecular weight of approximately 716.6 g/mol. It is soluble in various organic solvents such as methanol and DMSO. Its structure features multiple hydroxyl groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that flavonoids possess significant antioxidant properties. This compound exhibits a high capacity to scavenge free radicals due to its polyphenolic structure. In vitro studies have shown that it can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This action is mediated through the suppression of NF-kB signaling pathways .

Anticancer Activity

There is growing evidence supporting the anticancer potential of this flavonoid derivative. In vitro studies have reported that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it has been shown to inhibit cancer cell proliferation by interfering with cell cycle progression .

Antiviral Properties

Recent investigations suggest that this compound may possess antiviral properties. It has been found to inhibit viral replication in vitro against several viruses by disrupting their entry into host cells and interfering with viral RNA synthesis .

The biological activities of [(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate can be attributed to several mechanisms:

- Antioxidant Activity : The presence of multiple hydroxyl groups allows for effective radical scavenging.

- Modulation of Signaling Pathways : The compound inhibits key inflammatory pathways (e.g., NF-kB) which are crucial in the inflammatory response.

- Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase in cancer cells.

- Apoptotic Induction : Activation of intrinsic apoptotic pathways leads to programmed cell death in malignancies.

Case Studies and Research Findings

Propriétés

IUPAC Name |

[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASWHWETFMWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H32O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30462-35-2 | |

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226 - 230 °C | |

| Record name | Theaflavin 3,3'-digallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.